molecular formula C16H18N2O2 B2573929 4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2034424-61-6

4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Cat. No.: B2573929
CAS No.: 2034424-61-6
M. Wt: 270.332
InChI Key: JNNQFGPIERZRIB-UHFFFAOYSA-N
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Description

4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a synthetic benzamide derivative designed for chemical and pharmaceutical research. This compound is characterized by a 4-cyanobenzoyl group linked to a 7-oxaspiro[3.5]nonan-1-yl amine moiety. The incorporation of a spirocyclic ether scaffold is a strategic feature in medicinal chemistry, as it introduces conformational rigidity. This rigidity can enhance binding specificity to biological targets and improve metabolic stability compared to more flexible or linear analogs . Benzamide compounds with similar complex structures, including those containing spirocyclic elements, are frequently explored in scientific research for their potential biological activities . These structures are often investigated as inhibitors for specific protein-protein interactions or enzyme targets, such as kinases . The specific 4-cyano substitution on the benzamide ring may influence the compound's electronic properties and its capacity to engage in polar interactions with target proteins. Researchers value this compound as a versatile chemical tool or building block for developing novel therapeutic agents, particularly in oncology and virology . This product is intended for research applications only and is not classified as a drug. It is strictly for laboratory use and is not meant for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-cyano-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-11-12-1-3-13(4-2-12)15(19)18-14-5-6-16(14)7-9-20-10-8-16/h1-4,14H,5-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNQFGPIERZRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=CC=C(C=C3)C#N)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic intermediate can be synthesized through a cyclization reaction involving appropriate starting materials. This step often requires the use of a base and a suitable solvent to facilitate the cyclization process.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced through an amidation reaction, where an amine reacts with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown promise.

    Industry: The compound is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Comparison Based on Substituent Effects

4-Cyano Substitution vs. Methoxy or Carboxy Groups
  • 4-Cyano-N-(2-fluorophenyl)benzamide (): The electron-withdrawing cyano group enhances polarity and may improve binding to hydrophobic enzyme pockets. Quantum chemical analyses suggest this substitution stabilizes the molecule’s geometry, favoring interactions with aromatic residues in target proteins.
  • The cyano group’s stronger electron-withdrawing nature may confer higher binding affinity in enzyme inhibition contexts .
  • Carboxyphenyl Analogs (): Carboxy groups enhance water solubility but may reduce passive diffusion. In PCAF HAT inhibition, 2-acylamino substituents are critical, whereas the cyano group’s role in similar pathways remains unexplored .
Spirocyclic Ether vs. Cyclopropyl or Indolinone Moieties
  • 4-Cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide (): The cyclopropyl group introduces steric hindrance, affecting docking into soluble epoxide hydrolase (sEH). AutoDock studies show rigid receptors favor compounds with planar substituents, suggesting the spirocyclic ether’s three-dimensional structure might reduce binding efficiency in similar targets .
  • 4-Cyano-N-(2-oxoindolin-5-yl)benzamide (): The indolinone moiety participates in hydrogen bonding (e.g., with tubulin’s Arg63). The spirocyclic ether’s oxygen atom could mimic such interactions, but its larger size might alter binding orientation .
Enzyme Inhibition Potential
  • PCAF HAT Inhibition (): Benzamides with 2-acylamino chains (e.g., compound 17, 79% inhibition) outperform anthranilic acid derivatives. The target compound lacks a 2-acylamino group, suggesting lower activity in this context unless the spirocyclic group compensates via alternative interactions .
  • Tubulin Polymerization (): Chloro-substituted benzamides (e.g., 16d) show higher tubulin affinity than methoxy analogs. The cyano group’s electron-withdrawing effects could similarly enhance binding, but steric effects from the spirocyclic group require validation .
  • CYP51 Inhibition (): Pyridyl-containing benzamides (e.g., MMV001239) are hypothesized CYP51 inhibitors. The spirocyclic ether’s metabolic stability might reduce CYP-mediated degradation, extending half-life compared to pyridyl analogs .
Glucokinase (GK) Activation ()

Sulfamoyl benzamides activate GK via H-bonds between the amide carbonyl and Arg63. The target compound’s amide group could form similar interactions, but the spirocyclic moiety’s bulk may hinder optimal positioning in the allosteric site .

Physicochemical and Pharmacokinetic Properties

Property 4-Cyano-N-(7-Oxaspiro[3.5]nonan-1-yl)Benzamide 4-Cyano-N-(2-Fluoroethyl)Benzamide () 4-Methoxy Spirocyclic Analog ()
LogP Estimated ~2.8 (moderate lipophilicity) ~1.5 (lower due to fluoroethyl group) ~3.2 (higher due to methoxy)
Solubility Moderate (spirocyclic ether enhances crystallinity) High (polar fluoroethyl chain) Low
Metabolic Stability High (spirocyclic structure resists oxidation) Moderate (fluoroethyl may undergo hydrolysis) High
Cytotoxicity Unknown None detected () Not reported

Key Research Findings and Gaps

  • Therapeutic Potential: The lack of cytotoxicity in fluorinated analogs () suggests the target compound could be safe for further testing, particularly in oncology or metabolic disorders .
  • Synthetic Feasibility : Similar benzamides (e.g., ) are synthesized via acyl chloride couplings, suggesting straightforward scalability for the target compound .

Biological Activity

4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2, with a molecular weight of 270.332 g/mol. The compound features a spirocyclic nonane structure combined with a benzamide moiety and a cyano group, which contributes to its distinct chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Spirocyclic Intermediate : This is achieved through a cyclization reaction, often requiring a base and solvent.
  • Introduction of the Cyano Group : A nucleophilic substitution reaction using sodium or potassium cyanide introduces the cyano group.
  • Formation of the Benzamide Moiety : This step involves an amidation reaction between an amine and a benzoyl chloride derivative under basic conditions.

Biological Activity

Research has shown that this compound exhibits various biological activities, particularly in relation to its interaction with specific molecular targets.

The compound's mechanism of action is primarily attributed to its ability to bind to specific receptors or enzymes, modulating various biological pathways. This interaction can lead to therapeutic effects, particularly in areas such as neurology and oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other similar compounds:

Compound NameStructure TypeBiological ActivityNotes
This compoundSpirocyclicPotential therapeutic agentUnique spirocyclic structure
4-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamideSpirocyclicAntifungal activityExhibits good fungicidal properties against various fungi
Benzamides with 1,2,4-Oxadiazole MoietyNon-spirocyclicAntifungal activityBroad-spectrum antifungal activity observed

Case Studies

Recent studies have evaluated the biological effects of this compound:

  • Study on GABA Receptor Interaction : Research indicated that compounds with similar structures demonstrated significant binding affinity to GABA receptors, suggesting potential applications in treating neurological disorders .
  • Toxicity Evaluation : In toxicity studies, derivatives showed low toxicity levels in zebrafish embryos, indicating safety for further development in therapeutic applications .

Q & A

Q. What advanced applications exist in material science or catalysis?

  • Methodological Answer :
  • Metal-organic frameworks (MOFs) : Incorporate as a ligand for CO₂ adsorption studies (BET surface area analysis).
  • Asymmetric catalysis : Test as a chiral auxiliary in aldol reactions (e.g., with proline derivatives).
  • Polymer synthesis : Use as a monomer in polyamides (TGA for thermal stability evaluation) .

Q. What methodologies validate experimental reproducibility?

  • Methodological Answer :
  • Blind replicates : Perform triplicate experiments with independent researchers.
  • Cross-lab validation : Collaborate with external labs using standardized protocols (e.g., NIH guidelines).
  • Data transparency : Share raw NMR/HPLC files via repositories like Zenodo .

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